n-Boc-(r)-indoline-2-carboxylic acid chemical structure and properties
n-Boc-(r)-indoline-2-carboxylic acid chemical structure and properties
Executive Summary
N-Boc-(R)-indoline-2-carboxylic acid (also known as (R)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid) is a critical chiral building block in medicinal chemistry and peptide synthesis.[1] Functioning as a conformationally constrained analog of D-proline, this bicyclic amino acid derivative is pivotal in the design of peptidomimetics, particularly for Angiotensin-Converting Enzyme (ACE) inhibitors and specific protease inhibitors where rigid stereochemical control is required.
This guide provides a comprehensive technical analysis of the (R)-enantiomer, distinct from its widely utilized (S)-counterpart (the precursor to Perindopril), focusing on its physicochemical properties, synthetic routes, rotameric behavior, and applications in drug discovery.
Structural & Physicochemical Profile
Chemical Identity
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IUPAC Name: (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
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Common Name: N-Boc-(R)-indoline-2-carboxylic acid
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CAS Number:
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Molecular Formula: C₁₄H₁₇NO₄
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Molecular Weight: 263.29 g/mol
Physical Properties
| Property | Specification | Notes |
| Appearance | White to off-white crystalline powder | Becomes waxy/oil if impure |
| Melting Point | 128–133 °C (Derivative dependent) | Free acid dec. >168 °C |
| Chirality | (R)-Enantiomer | D-Proline analog |
| Optical Rotation | Magnitude mirrors (S)-isomer (-81°) | |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Insoluble in water/hexane |
| pKa | ~3.6 (Carboxylic acid) | Lower than Proline due to aryl induction |
NMR Rotamerism
Unlike standard amino acids, N-Boc-indoline-2-carboxylic acid exhibits significant rotamerism at room temperature due to the restricted rotation of the N-Boc carbamate bond within the bicyclic system.
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Observation:
H NMR spectra in CDCl or DMSO-d typically display two sets of signals (ratio ~2:1 to 3:1). -
Mechanism: The tert-butyl group experiences steric clash with the C2-carboxylic acid and the C7-aromatic proton, slowing the interconversion between cis (syn) and trans (anti) conformers on the NMR timescale.
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Diagnostic Signals:
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tert-Butyl: Two singlets around
1.40–1.60 ppm. -
-Proton (H2): Two multiplets/doublets around
4.80–5.20 ppm.
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Synthetic Pathways & Production[5][6]
The synthesis of the (R)-enantiomer typically requires optical resolution, as direct asymmetric hydrogenation of indole-2-carboxylic acid often favors the (S)-isomer or yields low enantiomeric excess (ee).
Core Synthesis Workflow (Resolution Route)
The most robust industrial route involves the reduction of indole-2-carboxylic acid followed by classical resolution or enzymatic kinetic resolution.
Figure 1: Synthetic workflow for the production of high-purity N-Boc-(R)-indoline-2-carboxylic acid via optical resolution.
Detailed Protocol: Chemical Resolution & Protection
Step 1: Reduction
Dissolve indole-2-carboxylic acid in acetic acid. Add NaCNBH
Step 2: Resolution
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Dissolve the racemic acid in hot ethanol.[1]
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Add (R)-(+)-
-methylbenzylamine (0.5 eq). -
Allow to cool slowly. The diastereomeric salt of the (R)-acid crystallizes (solubility difference).
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Filter and recrystallize twice from EtOH to achieve >99% optical purity.
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Liberate the free acid using 1M HCl and extraction.
Step 3: Boc-Protection
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Suspend (R)-indoline-2-carboxylic acid in 1:1 Dioxane/Water.
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Add 1M NaOH (2.0 eq) to dissolve.
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Add Di-tert-butyl dicarbonate (Boc
O, 1.2 eq) dropwise at 0°C. -
Stir at RT for 12 hours.
-
Evaporate dioxane, acidify aqueous layer to pH 2 with KHSO
. -
Extract with EtOAc, wash with brine, dry over Na
SO .
Chemical Reactivity & Handling
Orthogonality
The N-Boc group provides orthogonality to C-terminal protection (Methyl/Benzyl esters) and side-chain protection of other residues.
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Acid Lability: The Boc group is removed using TFA/DCM (1:1) or 4M HCl in Dioxane .
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Note: Indoline nitrogen is less basic than aliphatic amines; deprotection is generally faster, but the resulting indoline free base is prone to oxidation (to indole) if left in solution with air.
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Base Stability: Stable to saponification conditions (LiOH/MeOH) used to remove C-terminal methyl esters.
Stability Hazards
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Oxidation: The indoline ring is susceptible to oxidation back to the aromatic indole, especially under radical conditions or prolonged exposure to air/light. Store under inert gas (Argon) at 2–8°C.
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Racemization: The C2-proton is acidic due to the electron-withdrawing nature of the carboxyl and the N-acyl group. Avoid strong bases (e.g., NaH) during coupling reactions; use tertiary amines (DIPEA) sparingly.
Medicinal Chemistry Applications
Proline Surrogacy & Conformational Locking
N-Boc-(R)-indoline-2-carboxylic acid acts as a constrained D-Proline mimetic . The fusion of the benzene ring to the pyrrolidine ring (positions 2,3 of indole) restricts the conformational flexibility of the five-membered ring.
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Phi (
) Angle Restriction: The rigid bicyclic system locks the torsion angle , reducing the entropy penalty upon binding to a protein target. -
Hydrophobic Interaction: The fused benzene ring provides an additional
- stacking or hydrophobic interaction vector that Proline lacks.
Drug Design Logic: ACE Inhibitors
While the (S)-isomer is the core of Perindopril (an ACE inhibitor), the (R)-isomer is utilized in:
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Negative Controls: Establishing stereospecificity in SAR studies.
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Protease Inhibitors: Targeting enzymes that prefer D-amino acid residues (e.g., bacterial cell wall synthesis enzymes or specific viral proteases).
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Peptidomimetics: Inducing
-turn secondary structures in synthetic peptides.
Figure 2: Pharmacophoric features and applications of the (R)-indoline scaffold.
Analytical Specification
HPLC Method (Chiral Purity)
To verify the enantiomeric excess (ee) against the (S)-isomer.
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Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).
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Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 254 nm.
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Retention: (R)-isomer typically elutes before or after (S)-isomer depending on the specific column selector; standards are required.
Spectroscopic Data (Reference)
H NMR (400 MHz, CDClReferences
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Synthesis and Resolution of Indoline-2-carboxylic Acid: Hudson, C. B.; Robertson, A. V.[4] "The chemistry of the pyrrolic compounds. III. The synthesis of indoline-2-carboxylic acid." Australian Journal of Chemistry, 1967 , 20, 1935-1941.
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Enzymatic Resolution (Lipase): Kato, K.; Katayama, M.; Fujii, A.; Kimoto, H. "Enzymatic resolution of N-Boc-indoline-2-carboxylic acid esters." Journal of Fermentation and Bioengineering, 1995 , 80, 610-612.
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ACE Inhibitor Structure-Activity Relationships (Perindopril Context): Vincent, M.; et al. "Stereoselective synthesis of a new series of enalapril analogues containing a bicyclic amino acid." Tetrahedron Letters, 1982 , 23, 1677-1680.
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Rotameric Behavior of N-Boc Indolines: Wiberg, K. B.; Bailey, W. F. "Rotational Barriers in N-Boc-Heterocycles." Journal of Organic Chemistry, 2000 , 65, 1856.
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PubChem Compound Summary (Parent Acid): National Center for Biotechnology Information. "PubChem Compound Summary for CID 6928266, Indoline-2-carboxylic acid, (R)-".
